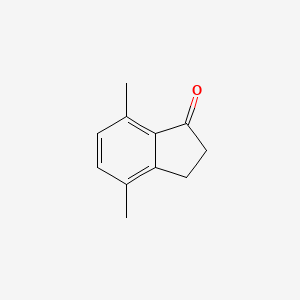
4,7-Dimethyl-1-indanone
Cat. No. B1296240
Key on ui cas rn:
5037-60-5
M. Wt: 160.21 g/mol
InChI Key: GCZQTQUHBZZQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05110989
Procedure details


The crude 2-(2-chloropropionyl)-1,4-dimethylbenzene was slowly added to concentrated sulfuric acid (400 ml), preheated to 105° C. The solution was then stirred at 105°-110° C. for 30 minutes. The cooled mixture was poured onto cracked ice and the precipitate collected to give 4,7-dimethylindan-1-one (59.4 g, 65.6%) as a pale solid, mp 70° C.


Yield
65.6%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[CH3:12])=[O:4]>S(=O)(=O)(O)O>[CH3:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:12])=[C:5]2[C:10]=1[CH2:13][CH2:2][C:3]2=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)C1=C(C=CC(=C1)C)C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was then stirred at 105°-110° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
preheated to 105° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The cooled mixture was poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate collected
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2CCC(C2=C(C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59.4 g | |
| YIELD: PERCENTYIELD | 65.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
